molecular formula C19H22ClN3O B5298697 4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide

4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B5298697
M. Wt: 343.8 g/mol
InChI Key: CCZCVEGBFGURBL-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.

    Introduction of 3-Methylphenyl Group: The final step involves the reaction of the intermediate compound with 3-methylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)piperazine: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.

    N-(3-methylphenyl)piperazine-1-carboxamide: Lacks the 2-chlorobenzyl group, leading to variations in reactivity and applications.

Uniqueness

4-(2-chlorobenzyl)-N-(3-methylphenyl)piperazine-1-carboxamide is unique due to the presence of both the 2-chlorobenzyl and 3-methylphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-5-4-7-17(13-15)21-19(24)23-11-9-22(10-12-23)14-16-6-2-3-8-18(16)20/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZCVEGBFGURBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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